

OTSSP167 Hydrochloride: A Preclinical Technical Guide for Breast Cancer Research

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Compound of Interest

Compound Name: OTSSP167 hydrochloride

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This technical guide provides a comprehensive overview of the preclinical studies of **OTSSP167 hydrochloride**, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), in the context of breast cancer. This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, and outlines detailed experimental protocols and relevant signaling pathways.

Core Concepts and Mechanism of Action

OTSSP167 is a small molecule inhibitor that targets MELK, a serine/threonine kinase overexpressed in various cancers, including triple-negative breast cancer (TNBC), where it is associated with poor prognosis.[1][2] MELK plays a crucial role in cancer cell proliferation, maintenance of cancer stem cells (CSCs), and resistance to therapy.[1][3][4]

OTSSP167 exerts its anti-tumor effects by inhibiting the kinase activity of MELK with high potency (IC₅₀ of 0.41 nM in a cell-free assay).[3][5] This inhibition disrupts downstream signaling pathways integral to tumor progression and the survival of cancer stem cells. Key downstream effects include the inhibition of phosphorylation of novel MELK substrates such as PSMA1 (proteasome subunit alpha type 1) and DBNL (drebrin-like), which are important for stem-cell characteristics and invasiveness.[3][5] Furthermore, OTSSP167 has been shown to suppress mammosphere formation, a characteristic of breast cancer stem cells.[3] The inhibitor can also modulate the p53 pathway, leading to cell cycle arrest and apoptosis.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of OTSSP167 in breast cancer models.

Table 1: In Vitro Efficacy of OTSSP167

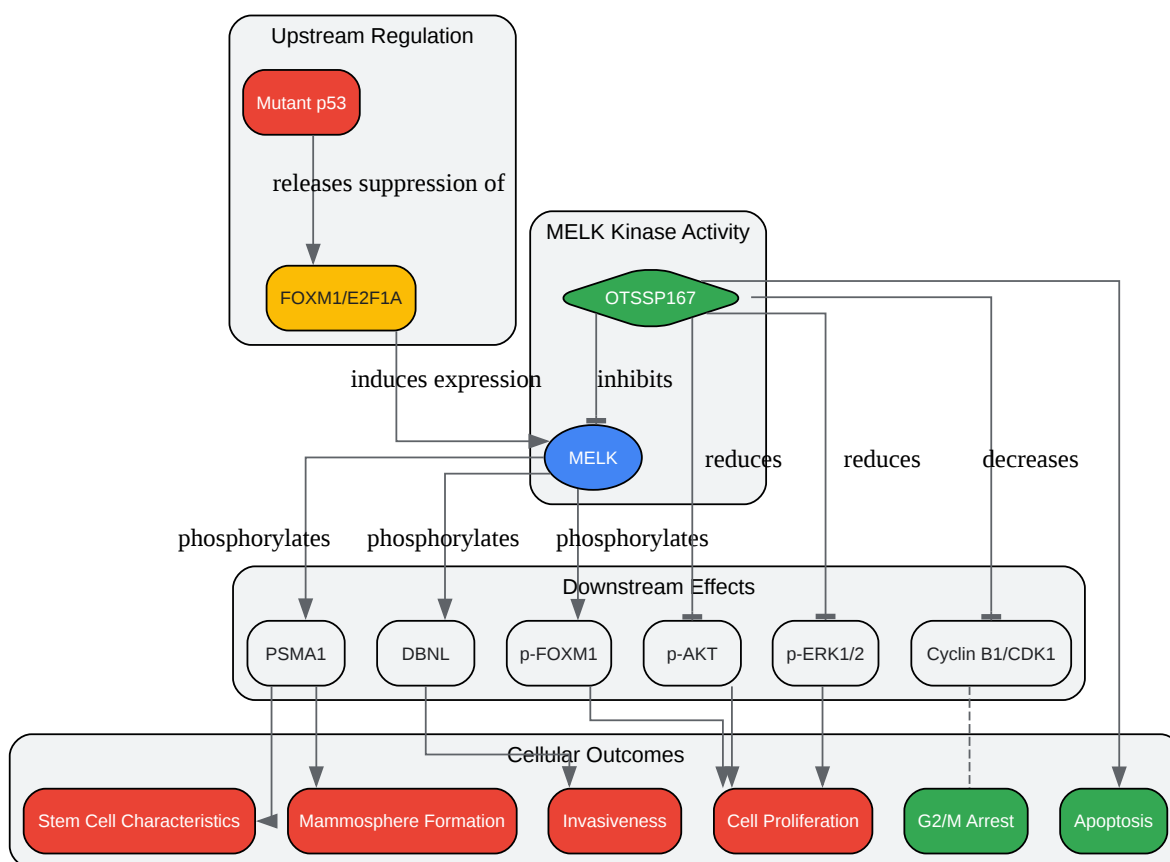
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Assay Type | Reference |
|------------|-------------------------------|------------------|---------------------|---------------------|
| T47D | Breast Cancer | 4.3 | Cell Counting Kit-8 | [5] |
| DU4475 | Breast Cancer | 2.3 | Cell Counting Kit-8 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 22.0 | MTS Assay | [1] |
| SUM-159 | Triple-Negative Breast Cancer | 67.3 | MTS Assay | [1] |
| A549 | Lung Cancer | 6.7 | Cell Counting Kit-8 | [5] |
| 22Rv1 | Prostate Cancer | 6.0 | Cell Counting Kit-8 | [5] |

Table 2: In Vivo Efficacy of OTSSP167 in a Breast Cancer Xenograft Model

| Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
|--------------|------------|--|-------------------------------|---|
| Mice | MDA-MB-231 | 20 mg/kg, intravenous, once every two days for 14 days | 73% | [3] [5] |
| Mice | MDA-MB-231 | 10 mg/kg, oral, once a day | 72% | [5] |

Key Signaling Pathways

The following diagrams illustrate the signaling pathways affected by OTSSP167.



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- To cite this document: BenchChem. [OTSSP167 Hydrochloride: A Preclinical Technical Guide for Breast Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560139#otssp167-hydrochloride-preclinical-studies-in-breast-cancer]

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